3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide
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Description
3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide, also known as PTTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTC is a heterocyclic compound that contains two thiophene rings, a pyrrole ring, and a thiosemicarbazone moiety. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Properties : 3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide derivatives have been synthesized and exhibit notable antibacterial properties. This includes a series of 3-pyrrol-1-ylthieno[3,2-b]pyridine-2-carboxylic acid [(phenyl-, 1,3-benzodioxol-5-yl)methylene]-hydrazides, synthesized through reactions with aromatic aldehydes (Kostenko et al., 2015).
Synthesis and Anticancer Activity
- Anticancer Activity : Compounds related to 3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide have demonstrated potential in anticancer research. For instance, the synthesis and anticancer activity of arylazothiazoles and 1,3,4-thiadiazoles using related compounds have been explored. These reactions, involving chitosan-grafted-poly(4-vinylpyridine) as a catalyst, have shown promising activity against colon and liver carcinoma cell lines (Gomha et al., 2015).
Design and Synthesis for Antioxidant and Antitumor Agents
- Antioxidant and Antitumor Properties : Novel thiophenecarbohydrazide derivatives have been designed and synthesized for their potential as antioxidant and antitumor agents. Compounds such as 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester and 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide were used as starting materials, leading to significant antitumor and antioxidant activity in pharmacological tests (Abu‐Hashem et al., 2010).
Polymer Synthesis and Electrochromic Properties
- Polymer Synthesis and Properties : Research has also delved into the synthesis of polymers based on related structures, like 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives. These polymers, synthesized through chemical and electrochemical polymerization, have shown interesting properties such as electronic transitions, thermal stability, and influence on electrical conductivity depending on the substituents used (Pandule et al., 2014).
properties
IUPAC Name |
3-pyrrol-1-yl-N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-13(11-4-3-8-20-11)15-16-14(19)12-10(5-9-21-12)17-6-1-2-7-17/h1-9H,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNWZWUDXMTSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330995 |
Source
|
Record name | 3-pyrrol-1-yl-N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820300 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide | |
CAS RN |
672952-10-2 |
Source
|
Record name | 3-pyrrol-1-yl-N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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